2,5-Dicyclopropylfuran-3-carboxylic acid
Description
2,5-Dicyclopropylfuran-3-carboxylic acid is a furan-based carboxylic acid derivative featuring two cyclopropyl substituents at the 2- and 5-positions of the furan ring. The cyclopropyl groups confer steric and electronic effects that may modulate reactivity, solubility, and biological interactions compared to simpler furan derivatives.
Properties
IUPAC Name |
2,5-dicyclopropylfuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBYVKMCAPGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(O2)C3CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dicyclopropylfuran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,5-dicyclopropyl-3-furancarboxaldehyde using an acid catalyst. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,5-Dicyclopropylfuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The furan ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with ketone or aldehyde groups, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2,5-Dicyclopropylfuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,5-Dicyclopropylfuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to changes in their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include caffeic acid (3,4-dihydroxybenzeneacrylic acid) and chicoric acid (dicaffeoyl tartaric acid), both of which are phenolic carboxylic acids with established biological and industrial relevance . Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Structural Nuances
- Cyclopropyl vs. Hydroxyl Groups : The cyclopropyl substituents in this compound introduce steric hindrance and hydrophobicity, contrasting with the hydrogen-bonding hydroxyl groups in caffeic acid. This difference may reduce solubility in aqueous environments but enhance membrane permeability .
- Furan vs. Benzene Rings: The furan ring’s electron-rich nature could facilitate electrophilic substitutions, whereas caffeic acid’s benzene ring supports resonance stabilization of phenolic radicals, critical for antioxidant activity .
Pharmacological and Industrial Relevance
- Caffeic Acid : Widely used as a reference standard in pharmacological research due to its antioxidant and anti-inflammatory properties. Its applications span food preservation, cosmetics, and nutraceuticals .
- Chicoric Acid: Notable for its role in Echinacea-based supplements, where its esterified structure enhances stability and bioavailability compared to free caffeic acid .
- This compound : While direct evidence is lacking, its cyclopropyl groups may confer metabolic stability, making it a candidate for drug development targeting hydrophobic binding pockets.
Biological Activity
2,5-Dicyclopropylfuran-3-carboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article examines the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C_{11}H_{12}O_{3}
IUPAC Name: this compound
Molecular Weight: 192.22 g/mol
The compound features a furan ring with two cyclopropyl groups at positions 2 and 5, and a carboxylic acid group at position 3. This unique structure contributes to its reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of specific precursors under acidic conditions. A common method includes:
- Starting Material: 2,5-Dicyclopropyl-3-furancarboxaldehyde
- Catalyst: Strong acids (e.g., sulfuric acid or hydrochloric acid)
- Temperature: Elevated temperatures to facilitate cyclization
This synthetic route allows for the efficient production of the compound in a laboratory setting.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Its unique structure enables it to bind selectively to these targets, potentially modulating their activity and influencing biological pathways.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
- Anticancer Potential: There is emerging evidence that compounds with similar structures exhibit cytotoxic effects on cancer cell lines.
Table 1: Summary of Biological Activities
Example Study: Cytotoxic Effects
A study investigating related compounds demonstrated that derivatives of furan carboxylic acids exhibited significant cytotoxicity against breast cancer cells (MCF-7). The study utilized the MTT assay to assess cell viability, revealing that certain derivatives were effective at low concentrations while showing minimal toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
